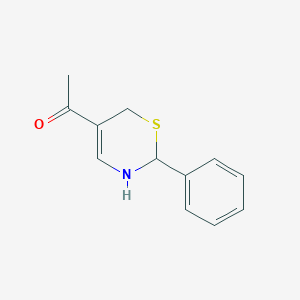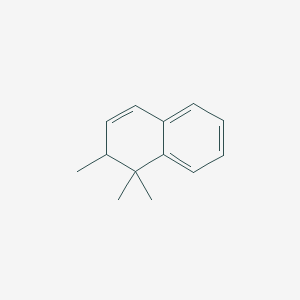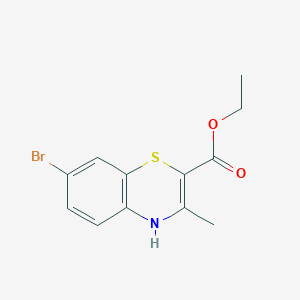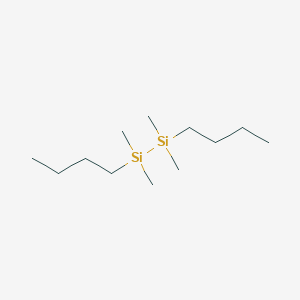
1,2-Dibutyl-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cl2Si(CH3)2+2BuLi→Bu2Si(CH3)2+2LiCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.
Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Dibutyl-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: This compound has methoxy groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar to the dimethoxy variant but with ethoxy groups, affecting its reactivity and use in different industrial processes.
1,1,2,2-Tetramethyldisilane: Lacks the butyl groups, making it less complex and used in different chemical reactions.
Propriétés
Numéro CAS |
80034-61-3 |
|---|---|
Formule moléculaire |
C12H30Si2 |
Poids moléculaire |
230.54 g/mol |
Nom IUPAC |
butyl-[butyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clé InChI |
OPNLGWDDAJOMRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)[Si](C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
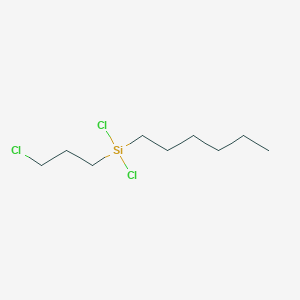
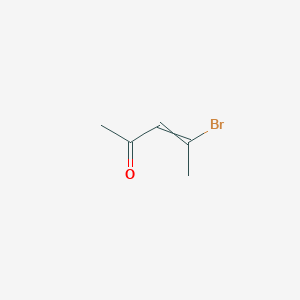
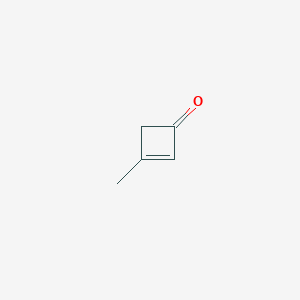

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
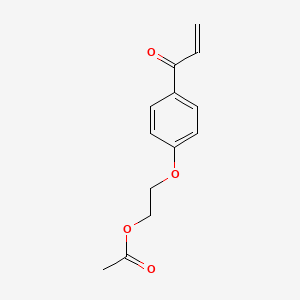
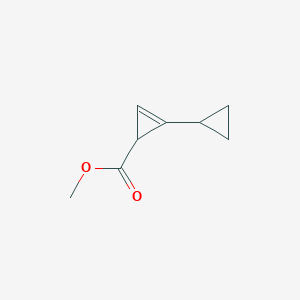
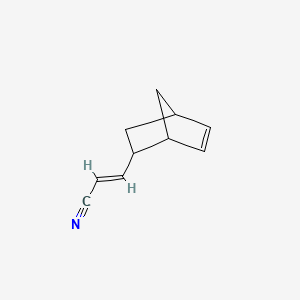
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
